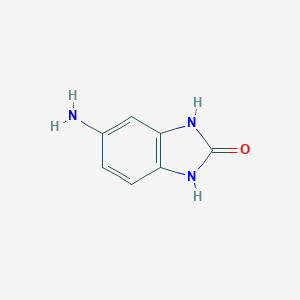

5-Amino-1,3-dihydro-2H-benzimidazol-2-one

Description

Significance of Benzimidazolone Derivatives as Privileged Heterocyclic Systems in Drug Discovery

Benzimidazolone and its parent structure, benzimidazole (B57391), are recognized as privileged heterocyclic systems in the field of drug discovery. nih.govnih.gov This designation stems from their remarkable ability to interact with a diverse set of biological targets, leading to a broad spectrum of pharmacological activities. The benzimidazole ring system, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is a structural feature found in numerous FDA-approved drugs. nih.gov

The therapeutic versatility of benzimidazole derivatives is extensive, with documented efficacy as antimicrobial, anticancer, antiviral, anti-inflammatory, antidiabetic, and antihypertensive agents. nih.govsemanticscholar.orgnih.gov The success of this scaffold can be attributed to its key physicochemical properties. The benzimidazole core possesses both hydrogen bond donor and acceptor capabilities, can participate in π-π stacking interactions, and has a hydrophobic nature, all of which facilitate strong binding to macromolecular targets such as enzymes and receptors. nih.gov

The relative ease of synthesis and the structural flexibility of the benzimidazole scaffold further enhance its appeal to medicinal chemists. nih.gov The core can be readily modified at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize biological activity and selectivity. This adaptability has led to the development of a multitude of benzimidazole-containing compounds that have advanced into clinical trials, underscoring the enduring importance of this heterocyclic system in the drug development pipeline. monash.edu

Table 1: Selected Pharmacological Activities of Benzimidazole Derivatives

| Pharmacological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anticancer | Oncology | nih.gov |

| Antimicrobial | Infectious Diseases | nih.gov |

| Antiviral | Infectious Diseases | nih.gov |

| Antihypertensive | Cardiovascular | nih.gov |

| Antidiabetic | Endocrinology | semanticscholar.org |

| Anti-inflammatory | Various | nih.gov |

Historical and Current Perspectives on the 5-Amino-1,3-dihydro-2H-benzimidazol-2-one Core in Therapeutic Agent Development

The this compound core is a crucial intermediate in the synthesis of various pharmaceutical compounds. smolecule.com Historically, the development of methods to synthesize this core, often through the reduction of the corresponding 5-nitrobenzimidazolone, has been a key focus. google.com The presence of the amino group at the 5-position is of particular strategic importance as it provides a reactive handle for a wide range of chemical modifications, allowing for its incorporation into more complex molecular architectures.

In contemporary drug discovery, this scaffold continues to be leveraged for the development of novel therapeutic agents. One notable example is in the field of oncology. Researchers have utilized the 5-aminobenzimidazole (B183301) moiety to construct potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.gov The discovery of compounds like [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347) showcases the successful application of this core in creating targeted cancer therapies. nih.gov This inhibitor has demonstrated antitumor activity in both in vitro and in vivo models. nih.gov

Beyond oncology, derivatives of 5-aminobenzimidazole have been investigated for other potential therapeutic applications. Studies have indicated that compounds built upon this scaffold may exhibit activities such as gastric acid secretion inhibition and antihistamine effects. smolecule.com The versatility of the this compound core, stemming from the reactivity of its amino group and the inherent biological potential of the benzimidazolone system, ensures its continued relevance in the search for new and effective medicines.

Table 2: Research Applications of the this compound Core

| Application Area | Target/Mechanism | Example Compound Class | Reference |

|---|---|---|---|

| Oncology | FGFR Inhibition | Pyrazolyl-benzimidazoles | nih.gov |

| Gastroenterology | Gastric Acid Secretion Inhibition | Benzimidazole Derivatives | smolecule.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-amino-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXSVFBDMPSKPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059119 | |

| Record name | 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-23-8 | |

| Record name | 5-Amino-2-benzimidazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-hydroxybenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-2-HYDROXYBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V3FDT3X0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 5 Amino 1,3 Dihydro 2h Benzimidazol 2 One and Its Analogues

Established Synthetic Pathways to the Benzimidazolone Core

The construction of the benzimidazolone ring system can be achieved through several reliable methods, primarily involving cyclocondensation reactions or intramolecular cyclizations.

Cyclocondensation Reactions of o-Phenylenediamines with Carbonyl Equivalents

A primary and widely utilized method for synthesizing the benzimidazolone core is the cyclocondensation reaction of ortho-phenylenediamines with various carbonyl equivalents. This approach offers a direct route to the heterocyclic system.

One common carbonyl equivalent is urea (B33335) . For instance, heating a mixture of 4-methyl-1,2-phenylenediamine with urea at elevated temperatures (e.g., 180°C) yields the corresponding 5-methyl-1,3-dihydro-2H-benzimidazol-2-one. nih.govsemanticscholar.org Similarly, 4-nitro-1,2-phenylenediamine can be reacted with urea at temperatures ranging from 140°C to 205°C to produce 5-nitrobenzimidazolone. google.com

1,1'-Carbonyldiimidazole (CDI) is another effective carbonylating agent. A novel flow-based synthesis of benzimidazol-2-one (B1210169) has been developed using the CDI-promoted cyclocarbonylation of o-phenylenediamine (B120857). mdpi.com This method can be optimized using Design of Experiment (DoE) and has been successfully applied to the gram-scale synthesis of derivatives like N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one. mdpi.com

Carbon dioxide (CO2) has also been employed as a C1 source for benzimidazolone synthesis. organic-chemistry.orgrsc.org A metal-free method utilizes solid carbon dioxide for the synthesis of 1-arylbenzimidazol-2-ones from N-aryl-2-nitrosoanilines under mild conditions. organic-chemistry.org Additionally, a zinc-embedded polymer complex can catalyze the fixation of CO2 in o-phenylenediamine to form benzimidazolone derivatives. rsc.org

The following table summarizes various cyclocondensation reactions for benzimidazolone synthesis:

| o-Phenylenediamine Derivative | Carbonyl Equivalent | Catalyst/Conditions | Product | Reference(s) |

| 4-methyl-1,2-phenylenediamine | Urea | 180°C | 5-methyl-1,3-dihydro-2H-benzimidazol-2-one | nih.govsemanticscholar.org |

| 4-nitro-1,2-phenylenediamine | Urea | 140-205°C | 5-nitrobenzimidazolone | google.com |

| o-phenylenediamine | 1,1'-Carbonyldiimidazole (CDI) | Flow reaction, 210°C | Benzimidazol-2-one | mdpi.com |

| N-aryl-2-nitrosoanilines | Carbon dioxide (solid) | Metal-free, mild conditions | 1-arylbenzimidazol-2-ones | organic-chemistry.org |

| o-phenylenediamine | Carbon dioxide | Zn(Meri-Ald-Py) catalyst, DBU, 110°C | Benzimidazolone derivatives | rsc.org |

Synthesis from Arylureas and Benzimidazolium Salts

Alternative strategies for constructing the benzimidazolone core involve the intramolecular cyclization of arylureas and the oxidation of benzimidazolium salts.

Intramolecular N-arylation of ureas provides a powerful route to benzimidazol-2-ones. This reaction can be carried out in the presence of potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) at near-ambient temperatures, offering high yields and tolerance for a wide range of functional groups. organic-chemistry.org Palladium-catalyzed urea cyclization is another effective method. organic-chemistry.orgacs.orgnih.gov A single palladium catalyst can couple monosubstituted ureas with 1,2-dihaloaromatic systems in a cascade of C-N bond-forming reactions, leading to regioselective formation of complex benzimidazolones. acs.orgnih.gov Furthermore, an aryl iodide-catalyzed intramolecular C-H amination of phenylurea has been developed for the efficient synthesis of benzimidazolone derivatives. nih.gov

Oxidation of benzimidazolium salts presents another synthetic avenue. Imidazolium and benzimidazolium derivatives can be oxidized in the presence of copper and air to yield benzimidazolones in good yields under mild conditions. organic-chemistry.org

The table below details these alternative synthetic methods:

| Starting Material | Reagents/Catalyst | Product | Key Features | Reference(s) |

| Arylureas | KOH, DMSO | Benzimidazol-2-ones | High yields, ambient temperature | organic-chemistry.org |

| Monosubstituted ureas and 1,2-dihaloaromatics | Palladium catalyst | Complex benzimidazolones | Regioselective, cascade reaction | acs.orgnih.gov |

| Phenylurea | Aryl iodide catalyst | Benzimidazolone derivatives | Organocatalytic, oxidative C-H amination | nih.gov |

| Benzimidazolium salts | Copper, air | Benzimidazolones | Mild conditions | organic-chemistry.org |

Strategies for Introducing and Modifying the Amino Functionality at the 5-Position

The 5-amino group is a key functional handle for further derivatization of the benzimidazolone scaffold. Its introduction is typically achieved through the reduction of a nitro group at the 5-position.

The synthesis of 5-aminobenzimidazolone generally starts with the nitration of benzimidazolone to form 5-nitrobenzimidazolone. google.com This nitration can be performed using nitric acid in water at temperatures between 20 and 100°C, which is a high-yielding and clean process. google.com The subsequent reduction of the 5-nitro group to the 5-amino group can be accomplished using various methods, including iron powder reduction, hydrazine (B178648) hydrate (B1144303) reduction, and catalytic hydrogenation. google.com Catalytic hydrogenation is often preferred as it is a cleaner method that produces high-quality products suitable for industrial production. google.com

Once the 5-amino group is in place, it can be modified through various reactions. For example, it can undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. The amino group can also be acylated to form amides. For instance, 5-aminobenzimidazolone can be reacted with diketene (B1670635) to yield 5-acetoacetylamino-benzimidazolone. google.com

Regioselective Functionalization and Derivatization of the Benzimidazolone Scaffold

The benzimidazolone scaffold offers multiple sites for functionalization, including the nitrogen atoms of the imidazole (B134444) ring and the benzene (B151609) moiety. Regioselective reactions are crucial for the synthesis of specifically substituted derivatives.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the benzimidazolone ring can be readily alkylated or acylated. N-alkylation of benzimidazoles can be achieved by reacting with alkyl halides. researchgate.netnih.gov For example, N-alkylation of 1H-benzimidazole with an appropriate alkyl bromide can be followed by reaction with bromoalkanenitriles to produce N-alkylated benzimidazolium salts. researchgate.net The regioselectivity of N-alkylation can be influenced by the reaction conditions and the substituents on the benzimidazole (B57391) ring. beilstein-journals.orgbeilstein-journals.org For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to be effective for N-1 selective alkylation of indazoles, a related heterocyclic system. beilstein-journals.orgbeilstein-journals.org

N-acylation of the amino group at the 5-position is a common transformation. For example, the reaction of 5-substituted 2-mercapto-benzimidazole with benzofuran-2-yl-ethanone in an acidic medium leads to the corresponding sulfanyl (B85325) ketone, which can undergo further cyclization. nih.gov

Substitutions on the Benzene Moiety (e.g., halogenation, nitration, sulfonation)

The benzene ring of the benzimidazolone scaffold can undergo various electrophilic substitution reactions, allowing for the introduction of halogens, nitro groups, and sulfonic acid groups.

Halogenation can be achieved using various reagents. For example, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines, a related heterocyclic system, can be performed with N-halosuccinimides (NXS, where X = Br, I, Cl) at room temperature. beilstein-archives.org The bromination of benzimidazoles with aqueous bromine has also been studied to determine the reactivity profiles. rsc.org

Nitration of the benzimidazolone ring is a key step in the synthesis of 5-aminobenzimidazolone. google.com Nitration of benzimidazolone with nitric acid in water yields 5-nitrobenzimidazolone with high purity and yield. google.com Further nitration can lead to dinitro derivatives. google.com The nitration of 1,3-dihydro-2H-benzimidazol-2-one with a mixture of potassium nitrate (B79036) and sulfuric acid can produce 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one. nih.govsemanticscholar.org

Sulfonation can also be performed on the benzimidazole ring. For example, the use of chlorosulfonic acid as a catalyst has been reported for the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles. nih.gov

The following table provides examples of regioselective functionalization reactions:

| Reaction Type | Reagents/Conditions | Substrate | Product | Reference(s) |

| N-Alkylation | Alkyl bromide, KOH, DMSO | 1H-benzimidazole | N-alkylated benzimidazole | researchgate.net |

| N-Acylation | Acetic anhydride | 5-bromo-2-aminobenzimidazole | N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide | nih.gov |

| Halogenation | N-Bromosuccinimide (NBS) | 3,3a,4,5-tetrahydro-3-aryl-2-phenyl-2H-benzo[g]indazoles | Brominated indazole derivatives | researchgate.net |

| Nitration | Nitric acid, water | Benzimidazolone | 5-nitrobenzimidazolone | google.com |

| Nitration | Potassium nitrate, sulfuric acid | 1,3-dihydro-2H-benzimidazol-2-one | 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one | nih.govsemanticscholar.org |

Introduction of Diverse Heterocyclic and Aromatic Moieties

The functionalization of the 5-Amino-1,3-dihydro-2H-benzimidazol-2-one core by introducing various heterocyclic and aromatic moieties is a key strategy to expand its chemical space and modulate its properties. The amino group at the 5-position serves as a versatile handle for a range of chemical transformations, including N-arylation, condensation, and multi-component reactions, allowing for the attachment of diverse cyclic systems.

One of the most powerful methods for forming C-N bonds is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction is highly effective for the regiospecific synthesis of N-aryl benzimidazoles from ortho-haloanilides, demonstrating broad functional group tolerance. mit.edunih.gov This methodology can be applied to introduce a wide array of substituted aryl groups to the amino function of the benzimidazolone core.

Condensation reactions provide a straightforward route to link aromatic and heterocyclic aldehydes to the benzimidazolone structure. For instance, the reaction of o-phenylenediamines with various aldehydes is a fundamental method for creating 2-substituted benzimidazoles. researchgate.net This principle can be extended to 5-aminobenzimidazolone, where the amino group can be first converted into other functionalities or the entire benzimidazole ring can be constructed with a pre-functionalized aldehyde.

Furthermore, multi-component reactions offer an efficient pathway to construct complex molecules in a single step. For example, a one-pot, three-component reaction involving benzimidazole-linked aminopyridines, aldehydes, and isonitriles, catalyzed by scandium(III) triflate under solvent-free conditions, has been used to rapidly generate intricate benzimidazole-imidazo[1,2-a]pyridines. scispace.com

The benzimidazolone scaffold has also been successfully coupled with other important heterocyclic systems like thiadiazoles and pyrimidines. nih.gov For example, new hybrid structures containing both benzimidazole and thiadiazole units have been synthesized, starting from precursors like 4-chlorobenzene-1,2-diamine, which are then cyclized and further functionalized. scielo.br Similarly, fused tricyclic benzimidazole-thiazinone derivatives have been prepared in a one-pot reaction between 1H-benzo[d]imidazole-2-thiol and substituted acrylic acids using coupling reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate). nih.gov These synthetic strategies highlight the modularity of benzimidazolone chemistry, allowing for the systematic incorporation of diverse cyclic fragments to generate novel derivatives.

| Introduced Moiety Type | Synthetic Method | Key Reagents/Catalysts | Reaction Conditions | Reference(s) |

| Aromatic | Palladium-Catalyzed N-Arylation | Pd₂(dba)₃, XPhos/RuPhos, Base | Varies (e.g., heating in a solvent like toluene) | mit.edunih.gov |

| Imidazo[1,2-a]pyridine | Three-Component Reaction | Aldehydes, Isonitriles, Sc(OTf)₃ | Solvent-free, Microwave Irradiation | scispace.com |

| Thiadiazole | Multi-step Condensation/Cyclization | Hydrazine Hydrate, CS₂, Substituted Benzoyl Chlorides | Multi-step synthesis involving reflux and various reagents | nih.govscielo.br |

| Thiazinone (fused) | One-pot Coupling/Cyclization | Substituted Acrylic Acids, TBTU, DIPEA | Room Temperature, Dry DMF | nih.gov |

| Thiazolidinedione | Knoevenagel Condensation | Thiazolidine-2,4-dione, Aromatic Aldehydes | Conventional heating or Microwave | nih.gov |

Modern and Green Synthesis Approaches for Benzimidazolone Derivatives

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for benzimidazolone and its derivatives. These modern approaches focus on improving efficiency, minimizing waste, and using less hazardous substances compared to traditional methods. Key strategies include the use of alternative energy sources like microwaves and ultrasound, the application of eco-friendly catalysts, and the move towards solvent-free or aqueous reaction media. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net For the synthesis of benzimidazolone derivatives, it dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner product profiles. nih.govmdpi.com For example, an efficient synthesis of 1,2-disubstituted benzimidazoles uses microwave irradiation under solvent-free conditions with a catalytic amount of Er(OTf)₃. mdpi.com This method provides quantitative yields in as little as 5-10 minutes. mdpi.com Other protocols utilize catalysts like sodium hypophosphite under microwave conditions, highlighting advantages such as high yield, easy work-up, and the use of a readily available catalyst. tandfonline.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. The phenomenon of acoustic cavitation creates localized high-temperature and high-pressure zones, enhancing reaction rates. researchgate.net Ultrasound-assisted synthesis of benzimidazole derivatives has been achieved with high efficiency, often in green solvents like ethanol/water mixtures or even under catalyst-free conditions. researchgate.netcolab.ws These methods are noted for their simple work-up procedures, shorter reaction times (8-30 minutes), and high yields (92-95%). researchgate.netcolab.ws

Green Catalytic Systems: The development of benign and recyclable catalysts is a cornerstone of green synthesis.

Natural Catalysts: Agro-waste materials have been successfully employed as catalysts. For instance, pomegranate peel powder (PGP) and orange peel juice, which contain natural acids, have been used to catalyze the condensation of o-phenylenediamines with aldehydes at room temperature in green solvents like ethanol. nanobioletters.comijarsct.co.in These catalysts are inexpensive, readily available, and environmentally friendly. nanobioletters.com

Nanoparticle Catalysis: Various nanoparticles, such as Au/TiO₂, ZnO, and CuO, have proven to be highly efficient catalysts for benzimidazole synthesis. rsc.orgmdpi.com These reactions often proceed under mild or solvent-free conditions, and the catalysts can frequently be recovered and reused for several cycles without a significant loss of activity. rsc.orgmdpi.com

Ionic Liquids (ILs): Ionic liquids are considered green solvents due to their low vapor pressure. They can also act as catalysts. The synthesis of benzimidazole derivatives has been effectively catalyzed by acidic ionic liquids, sometimes in combination with microwave irradiation, leading to excellent yields and easy work-up. researchgate.netmdpi.com

Zeolites: These microporous aluminosilicates are robust, reusable, and environmentally benign catalysts. H-alpha zeolite has been used to catalyze the condensation of o-phenylenediamine and aldehydes at room temperature, providing excellent yields and high selectivity. researchgate.net

Alternative and Green Reaction Media: Eliminating volatile and toxic organic solvents is a primary goal of green chemistry. Many modern syntheses of benzimidazolones are performed under solvent-free conditions , often by simply grinding the reactants together, sometimes with a solid-supported catalyst. researchgate.netresearchgate.net This approach minimizes waste and simplifies product isolation. researchgate.netWater has also been utilized as a green solvent, with some reactions showing enhanced selectivity and yield compared to organic solvents. organic-chemistry.orgrsc.org For example, a trimethylsilyl (B98337) chloride-promoted reaction of o-phenylenediamine with aldehydes proceeds with excellent efficiency in water at room temperature. rsc.org

Photocatalysis: Harnessing light energy for chemical synthesis is a highly sustainable approach. A photocatalytic one-pot synthesis of benzimidazole derivatives has been developed starting from nitro compounds and ethanol. cnr.it In this system, a TiO₂-based photocatalyst uses light to dehydrogenate ethanol, which provides both the hydrogen for nitro group reduction and the aldehyde for the subsequent cyclization, representing a highly atom-economical and sustainable route. cnr.itthieme-connect.de

| Approach | Energy Source | Catalyst/Medium | Typical Conditions | Key Advantages | Reference(s) |

| Microwave-Assisted | Microwaves | Er(OTf)₃, NaH₂PO₂, etc. | Solvent-free or minimal solvent, 5-15 min | Rapid reaction, high yields, clean products | researchgate.netmdpi.comtandfonline.com |

| Ultrasound-Assisted | Ultrasound | Often catalyst-free / EtOH:H₂O | Room temp. or mild heat, 8-30 min | Energy efficient, high yields, simple work-up | researchgate.netresearchgate.netcolab.ws |

| Natural Catalysis | Conventional | Pomegranate/Orange Peel | Room temp., Ethanol | Eco-friendly, cheap, readily available catalyst | nanobioletters.comijarsct.co.inresearchgate.net |

| Nanoparticle Catalysis | Conventional | Au/TiO₂, ZnO NPs, CuO NPs | Solvent-free, mild conditions | High efficiency, catalyst recyclability | rsc.orgmdpi.comnih.gov |

| Ionic Liquid Catalysis | Conventional/MW | [bnmim]HSO₄, [BMPTFB] | Room temp. or 80°C | Recyclable catalyst/solvent, high yields | researchgate.netmdpi.comtandfonline.com |

| Zeolite Catalysis | Conventional | H-alpha Zeolite | Room temp., Acetonitrile | Reusable, environmentally benign, high selectivity | researchgate.net |

| Photocatalysis | Visible Light | TiO₂-based photocatalyst | Ambient temp., Ethanol | Sustainable, uses light energy, atom-economical | cnr.itthieme-connect.de |

| Aqueous Synthesis | Conventional | Water / TMSCl | Room Temperature | Green solvent, high selectivity and yield | rsc.org |

| Solvent-Free | Grinding/Heating | K₄[Fe(CN)₆], p-TSA | Room temp. or 80°C | Minimal waste, simple procedure, high atom economy | researchgate.netresearchgate.netnih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Amino 1,3 Dihydro 2h Benzimidazol 2 One Derivatives

Correlating Structural Modifications with Pharmacological Efficacy

The pharmacological efficacy of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one derivatives is intricately linked to their structural modifications. The introduction of different substituents at various positions on the benzimidazolone core can significantly modulate their biological activities.

For instance, in the realm of antimicrobial agents, the nature and position of substituents play a critical role. The synthesis of 6-amino-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one and its subsequent treatment with various aromatic sulfonyl chlorides yielded derivatives with significant antibacterial and antifungal properties. nih.gov This indicates that the addition of a sulfonamide linkage is a key factor in their antimicrobial efficacy. Further studies have shown that substitutions at the C-2 position of the benzimidazole (B57391) ring can lead to broad-spectrum antibacterial and antifungal activity. researchgate.net For example, a series of 2-substituted benzimidazole derivatives showed that compounds with electron-withdrawing moieties exhibited better antibacterial activity, while those with electron-donating groups had superior antifungal activity. researchgate.net

In the context of anticancer activity, modifications to the benzimidazolone scaffold have yielded potent inhibitors of various kinases. For example, aminobenzimidazole derivatives have been identified as fourth-generation EGFR inhibitors, overcoming mutations that confer resistance to previous generations of drugs. nih.gov The antiproliferative activity of pentacyclic benzimidazole derivatives was found to be highly dependent on the position of an N,N-dimethylaminopropyl amino side chain, with substitution at the C-7 position showing the most potent effects. mdpi.com Specifically, derivative 6 , with this C-7 substitution, displayed significant inhibitory effects at submicromolar concentrations across multiple cancer cell lines. mdpi.com Similarly, studies on 1,3-dihydro-2H-benzimidazol-2-one-based molecules revealed that compound 2d had the highest cytotoxic effect against DLD-1 and MDA-MB-231 cancer cell lines. tandfonline.com

The anti-inflammatory potential of benzimidazolone derivatives is also heavily influenced by structural changes. A series of 550 benzimidazol-2-one (B1210169) compounds with substituted 5-membered heteroaryls at the 5-position were found to be potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory cascade. nih.gov

Below is a data table summarizing the pharmacological efficacy of selected this compound derivatives.

| Compound | Structural Modification | Pharmacological Efficacy | Target/Assay | IC50/Activity | Reference |

| 6 | Pentacyclic benzimidazole with N,N-dimethylaminopropyl amino side chain at C-7 | Antiproliferative | Multiple cancer cell lines | 0.3–1.8 µM | mdpi.com |

| 2d | 1,3-dihydro-2H-benzimidazol-2-one derivative | Antiproliferative | DLD-1 and MDA-MB-231 cell lines | Highest cytotoxicity in series | tandfonline.com |

| F2 | Benzimidazole with electron-withdrawing moiety | Antibacterial | Selected bacterial strains | Significant activity | researchgate.net |

| F3 | Benzimidazole with electron-donating moiety | Antifungal | Selected fungal strains | Significant activity | researchgate.net |

| Aminobenzimidazole derivatives | General | EGFR inhibition | EGFRdel19 T790M C797S | Promising results | nih.gov |

| 6a-k | 6-amino-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one with aromatic sulfonyl chlorides | Antibacterial, Antifungal | Gram-positive and Gram-negative bacteria, fungal strains | Good activity | nih.gov |

Impact of Positional and Substituent Effects on Biological Activity and Selectivity

The position and nature of substituents on the this compound scaffold are critical determinants of biological activity and selectivity. nih.gov Even minor changes in substituent placement can lead to significant shifts in pharmacological profiles.

For antimicrobial agents, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring have been shown to greatly influence activity. nih.gov For example, in a series of benzimidazole-thiazinone derivatives, compounds with a p-Cl or o-OCH3 substituent showed enhanced activity against E. coli, while those with p-Br and p-F substitutions were more effective against P. aeruginosa. nih.gov The presence of a fluorine atom, due to its high electronegativity and ability to form hydrogen bonds, can be particularly influential. nih.gov

In the development of dopamine (B1211576) receptor antagonists, selectivity between D2 and D3 subtypes is a major goal. The high homology between these receptors makes achieving selectivity challenging. nih.govmdpi.com However, strategic placement of substituents has led to the development of D3-selective ligands. For example, arylpiperazine-based derivatives have shown that the nature of the aryl group and the length of the linker are crucial for D3 selectivity. nih.gov Compound 6a , an N-phenylpiperazine analog, demonstrated over 400-fold selectivity for the D3 receptor over the D2 receptor. mdpi.com

The antiproliferative activity of benzimidazole derivatives is also highly sensitive to positional and substituent effects. In a study of N-substituted benzimidazole-derived Schiff bases, a 4-N,N-diethylamino-2-hydroxy-substituted derivative bearing a phenyl ring at the N atom of the benzimidazole nuclei (40 ) displayed strong and selective antiproliferative activity. mdpi.com Furthermore, a cyano group at the 5(6) position was found to increase antiproliferative activity in most cases. mdpi.com The biological activity of pentacyclic benzimidazole derivatives was strongly influenced by the position of the nitrogen atom on the quinoline (B57606) moiety and the position and nature of the side chain on the pentacyclic skeleton. mdpi.com

The following table illustrates the impact of positional and substituent effects on the biological activity of selected derivatives.

| Compound | Substituent and Position | Biological Activity | Selectivity | Reference |

| 6a | N-phenylpiperazine analog | Dopamine receptor antagonist | >400-fold for D3 vs. D2 | mdpi.com |

| 40 | 4-N,N-diethylamino-2-hydroxy-substituted with a phenyl ring at N-position | Antiproliferative | Selective against Capan-1, DND-41, HL-60, and Z-138 cancer cell lines | mdpi.com |

| CS3 | p-Cl substituted benzimidazole-thiazinone | Antibacterial | Active against E. coli and P. aeruginosa | nih.gov |

| CS7 | p-F substituted benzimidazole-thiazinone | Antibacterial | Active against P. aeruginosa | nih.gov |

| BIMU 1 | endo-N-(8-methyl-8-azabicyclo-[3.2.1]oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazole-1-carboxamide HCl | 5-HT4 receptor agonist | Potent but partial agonist | nih.gov |

| DAU 6215 | N-(endo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl)2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide HCl | 5-HT4 receptor antagonist | Competitive antagonist | nih.gov |

Influence of Benzimidazolone Core Modifications on Ligand-Receptor Binding Interactions

Modifications to the benzimidazolone core are fundamental to dictating how a ligand interacts with its target receptor, influencing both affinity and efficacy. Molecular docking and simulation studies have provided significant insights into these interactions.

In the context of PARP-1 inhibitors, molecular docking studies of benzimidazole carboxamide derivatives have been instrumental in understanding their binding modes. nih.gov These studies help in designing new inhibitors with improved activity by visualizing the interactions between the ligand and the active site of the PARP-1 enzyme. nih.gov The quinazolinone scaffold has been used as a bioisostere for the phthalazinone core of the known PARP inhibitor Olaparib, leading to the development of new derivatives with potent PARP-1 inhibitory activity. rsc.org

For dopamine D3 receptor antagonists, docking studies have revealed key interactions within the receptor's binding pocket. semanticscholar.org The nitrogen of the benzimidazole nucleus is often involved in hydrogen bond formation, which is crucial for strong binding. semanticscholar.org In a study of 1,2,3,4-tetrahydropyrimido[1,2-a] benzimidazole derivatives, docking analysis showed that residues Glu196 and Lys334 were involved in hydrogen bonding. semanticscholar.org Bitopic ligands, which have a primary pharmacophore binding to the main binding site and a secondary pharmacophore interacting with a secondary pocket, have been designed to improve D3 receptor selectivity. mdpi.com

The binding of benzimidazole derivatives to β-tubulin, the target for their anthelmintic activity, has also been studied in detail. Molecular dynamics simulations have highlighted the critical role of the amino acid E198 in the binding of benzimidazoles. nih.govresearchgate.net Mutations at this position, such as E198A, can lead to weaker drug-protein interactions and, consequently, resistance. nih.gov The F200Y mutation, another common resistance-associated change, appears to act indirectly by altering the interaction with E198. nih.gov

Similarly, for DYRK1A inhibitors, in silico docking studies have helped to understand the interactions of tetracyclic derivatives with the ATP binding sites of DYRK1A, CLK1/CLK4, and haspin kinases. rsc.org These computational approaches are invaluable for rational drug design, allowing for the prediction of binding modes and the identification of key interactions that can be optimized to enhance potency and selectivity. nih.govrsc.org

The table below summarizes key ligand-receptor binding interactions for various benzimidazolone derivatives.

| Derivative Class | Target Receptor | Key Binding Interactions | Impact of Modification | Reference |

| Benzimidazole Carboxamides | PARP-1 | Interactions within the enzyme's active site | Design of new inhibitors with improved activity | nih.gov |

| 1,2,3,4-tetrahydropyrimido[1,2-a] benzimidazoles | CRF-1 Receptor | Hydrogen bonding with Glu196 and Lys334; Π-Π stacking with Trp9 | Enhanced binding affinity | semanticscholar.org |

| Benzimidazoles | β-tubulin | Interaction with amino acid E198 | Mutations at E198 and F200 can lead to drug resistance | nih.govresearchgate.net |

| Sulfur-containing tetracycles | DYRK1A/CLK1/CLK4/haspin kinases | Interaction with ATP binding sites | Potent inhibition of target kinases | rsc.org |

| Quinoxaline-based derivatives | PARP-1 | Mimicking the structure of Olaparib | Single-digit nanomolar activity | researchgate.net |

| 6,7-dihydro-5H-pyrrolo[1,2-b] researchgate.netnih.govijpcbs.comtriazole derivatives | RIPK1 | Binding to the allosteric pocket | Potent necroptosis inhibition | rsc.org |

Pharmacological Spectrum and Preclinical Investigations of Benzimidazolone Derivatives Based on the 5 Amino 1,3 Dihydro 2h Benzimidazol 2 One Scaffold

Anticancer Activities and Molecular Mechanisms

Derivatives of the 5-amino-1,3-dihydro-2H-benzimidazol-2-one scaffold have demonstrated significant promise in oncology research. Their anticancer properties are attributed to a variety of mechanisms, including the direct inhibition of enzymes crucial for cancer cell survival, modulation of key cellular pathways that control cell growth and death, and the targeting of epigenetic regulators that influence gene expression.

Inhibition of Key Cancer-Related Enzymes (e.g., Topoisomerases, Protein Kinases)

A primary strategy through which benzimidazolone derivatives exert their anticancer effects is by inhibiting enzymes that are vital for tumor progression.

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that manage the topological state of DNA, making them critical targets for cancer therapy. Certain benzimidazole-triazole derivatives have been identified as potent inhibitors of human topoisomerase I. nih.gov These compounds act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks and subsequent cell death. nih.gov For instance, compounds 4b and 4h in a synthesized series emerged as the most powerful agents against the A549 lung cancer cell line, with IC50 values of 7.34 µM and 4.56 µM, respectively. nih.gov Another study highlighted a benzimidazole (B57391) analogue of Hoechst 33342, compound DMA , as a selective inhibitor of human topoisomerase I, even showing activity against camptothecin-resistant mutant forms of the enzyme. nih.gov

Protein Kinase Inhibition: Protein kinases are key players in cellular signaling pathways that regulate cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers. Derivatives of the benzimidazole scaffold have been developed as potent inhibitors of several cancer-related kinases.

Epidermal Growth Factor Receptor (EGFR): Several studies have reported on benzimidazole-based derivatives as effective EGFR inhibitors. nih.govnih.gov New benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have shown significant inhibitory activity against EGFR kinase, with compounds 10 and 13 exhibiting IC50 values of 0.33 µM and 0.38 µM, respectively, comparable to the standard drug erlotinib. nih.govmdpi.com These compounds are believed to bind to the ATP-binding site of the EGFR kinase domain, blocking downstream signaling. nih.gov

BRAFV600E: In addition to EGFR, some benzimidazole derivatives have been developed as dual inhibitors of both EGFR and the BRAFV600E mutant kinase, a common driver in melanoma and other cancers. Compounds 4c and 4e from one study demonstrated significant activity as dual EGFR/BRAFV600E inhibitors. nih.gov

Protein Kinase C-iota (PKC-ι): This oncogene is overexpressed in numerous cancers. A specific inhibitor, ICA-1s , which is a 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide, has been shown to be effective against cancer cell lines by retarding cell proliferation. nih.gov

Tubulin Polymerization: Microtubules are essential for cell division, making them an attractive target. Benzimidazole derivatives, structurally similar to the natural product colchicine, have been shown to inhibit tubulin polymerization, leading to mitotic arrest and cell death. mdpi.com

| Compound/Derivative Class | Target Enzyme(s) | Cancer Cell Line(s) | IC50 Value |

| Benzimidazole-Triazole (4h) | Topoisomerase I | A549 (Lung) | 4.56 µM nih.gov |

| Benzimidazole-Triazole (4b) | Topoisomerase I | A549 (Lung) | 7.34 µM nih.gov |

| Benzimidazole-Oxadiazole (10) | EGFR | MDA-MB-231, SKOV3, A549 | 0.33 µM (EGFR) nih.govmdpi.com |

| Benzimidazole-Oxadiazole (13) | EGFR | MDA-MB-231, SKOV3, A549 | 0.38 µM (EGFR) nih.govmdpi.com |

| Benzimidazole-Hydrazone (4c) | EGFR / BRAFV600E | NCI-60 Panel | - |

| Benzimidazole-Hydrazone (4e) | EGFR / BRAFV600E | NCI-60 Panel | - |

Modulation of Cellular Pathways (e.g., apoptosis induction, cell cycle arrest)

Beyond direct enzyme inhibition, derivatives of this compound modulate intracellular signaling pathways that are fundamental to a cancer cell's lifecycle.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many benzimidazolone derivatives have been shown to trigger this process in cancer cells. nih.gov For example, compounds 4c and 4e were found to induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and caspases-3 and -8, while simultaneously decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Benzimidazolone derivatives can intervene in this process, causing cell cycle arrest. nih.govmdpi.com Studies have shown that potent EGFR inhibitors based on this scaffold can effectively suppress cell cycle progression in various cancer cell lines, including MDA-MB-231 (breast), SKOV3 (ovarian), and A549 (lung). nih.govmdpi.com This arrest prevents the cancer cells from dividing and proliferating further.

Antimicrobial Activities

In an era of growing antimicrobial resistance, the development of new antibacterial and antifungal agents is a global health priority. Derivatives of the this compound scaffold have shown considerable potential in this area, exhibiting efficacy against a wide range of pathogenic microorganisms.

Antibacterial Efficacy Against Various Strains

Modifications to the benzimidazolone core have yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria.

Studies have demonstrated the efficacy of these derivatives against clinically relevant strains. For instance, certain derivatives have shown potent activity against Staphylococcus aureus, with one of the most effective compounds achieving a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. A series of novel 1,3-dihydro-2H-benzimidazol-2-one analogs showed high activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus pyogenes, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa at a concentration of 100 μg/mL. researchgate.net Another study on benzimidazole-thiazinone derivatives found that compound CS4 exhibited potent inhibition against P. aeruginosa and E. coli with MIC values of 256 and 512 μg/mL, respectively. nih.gov The development of 2,5-disubstituted benzimidazole derivatives has also yielded compounds with high bioactivity at doses as low as 2 μg/mL. nih.gov

| Derivative Class | Bacterial Strain(s) | MIC Value |

| Unspecified Derivative | Staphylococcus aureus | 8 µg/mL |

| Benzimidazole-Thiazinone (CS4) | Pseudomonas aeruginosa | 256 µg/mL nih.gov |

| Benzimidazole-Thiazinone (CS4) | Escherichia coli | 512 µg/mL nih.gov |

| 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines | S. aureus, B. pumilus, E. coli, P. aeruginosa | Notable Activity nih.gov |

| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides (Compound 28) | Various bacterial strains | 3.12 µg/mL nih.gov |

Antifungal Potency

The benzimidazolone scaffold has also been a fruitful starting point for the development of antifungal agents. These compounds often work by disrupting essential fungal processes.

One of the key mechanisms of action for some benzimidazole-based antifungals is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Research on 5-aminoimidazole-4-carbohydrazonamide derivatives demonstrated strong antifungal activity against Candida krusei and Candida albicans. nih.gov The mechanism for these specific derivatives appears to involve the generation of reactive oxygen species (ROS) within the fungal cells. nih.gov Furthermore, one of the tested compounds, 2h , significantly inhibited the formation of germ tubes in C. albicans, a crucial virulence factor for this fungus. nih.gov Other studies have identified benzimidazole derivatives with notable inhibitory effects against Aspergillus niger, with some compounds showing an MIC value of 3.12 µg/mL. nih.gov Another series of compounds exhibited notable antifungal activity against C. albicans with an MIC of 250 μg/ml, which was superior to the standard drug griseofulvin (B1672149) (MIC = 500 μg/ml). nih.gov

| Derivative Class | Fungal Strain(s) | MIC Value | Mechanism of Action |

| 5-aminoimidazole-4-carbohydrazonamides (2h, 2k, 2l) | Candida albicans, Candida krusei | - | ROS Production, Germ Tube Inhibition (2h) nih.gov |

| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides (Compound 28) | Aspergillus niger | 3.12 µg/mL nih.gov | - |

| Indole-substituted Benzimidazoles (2, 3) | Candida albicans | 250 µg/mL nih.gov | - |

Antiviral Applications

The benzimidazole framework is a well-established pharmacophore in antiviral drug discovery. nih.gov Derivatives are being investigated for activity against a range of viruses, with mechanisms often targeting critical viral enzymes or entry processes.

HIV-1 Reverse Transcriptase Inhibition

The enzyme HIV-1 reverse transcriptase (RT) is a crucial target in the management of HIV infection, responsible for converting the viral RNA genome into DNA for integration into the host cell. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the enzyme, disrupting its function. The benzimidazol-2-one (B1210169) structure is among the heterocyclic scaffolds that have been investigated for the development of novel NNRTIs. While direct studies on this compound as an NNRTI are not extensively detailed in current literature, the broader class of benzimidazole derivatives continues to be of interest in the search for new dual inhibitors that can target both RT and HIV-1 integrase. nih.gov The development of dual-target inhibitors is a strategic approach to combat drug resistance and improve therapeutic outcomes. nih.gov

Arenavirus Inhibitory Potential

Arenaviruses, such as the Lassa virus (LASV), can cause severe and often fatal hemorrhagic fevers, yet effective therapeutic options remain limited. nih.gov A promising strategy for combating these viruses is to inhibit their entry into host cells, a process mediated by the viral envelope glycoprotein (B1211001) complex (GPC). Several small-molecule inhibitors with a benzimidazole core have been identified as potent anti-LASV entry inhibitors. nih.gov

In a recent study, two series of benzimidazole derivatives were synthesized and evaluated for their ability to inhibit LASV entry using a lentiviral pseudotype system. Several of these compounds demonstrated excellent antiviral activity with IC₅₀ values in the nanomolar range. The mechanism was further explored using surface plasmon resonance (SPR), which confirmed that the compounds exhibit strong binding affinity to the viral GPC. The structure-activity relationship analysis suggested that derivatives with more lipophilic and spatially larger substituents tended to possess higher antiviral potency. nih.gov Compound 7h-Z emerged as a particularly potent lead, displaying the strongest antiviral activity. nih.gov

| Compound | IC₅₀ (nM) | Selectivity Index (SI) |

|---|---|---|

| 7d-Z | 9.45 | >2116 |

| 7h-Z | 7.58 | 2496 |

| 13c | 15.46 | >1293 |

| 13d | 10.05 | >1990 |

| 13f | 11.97 | >1251 |

Anti-inflammatory and Immunomodulatory Effects

The benzimidazole scaffold is a recurring motif in compounds possessing significant anti-inflammatory properties. nih.govnih.gov Preclinical research has shown that derivatives of this chemical family can target key enzymes and pathways involved in the inflammatory cascade. Among the pivotal targets investigated are phospholipase A2 (PLA2), cyclooxygenase (COX), and aldose reductase (AR). nih.gov

PLA2 enzymes are involved in generating lipid mediators and amplifying inflammatory responses. nih.gov Aldose reductase, while primarily known for its role in glucose metabolism, has also been implicated in regulating inflammatory conditions like asthma and sepsis, making AR inhibitors a subject of investigation for anti-inflammatory therapies. nih.gov The broad potential of the benzimidazole core to yield derivatives with anti-inflammatory effects provides a strong rationale for exploring the specific contributions of the this compound scaffold in this therapeutic area.

Molecular Modeling and Computational Investigations of 5 Amino 1,3 Dihydro 2h Benzimidazol 2 One Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing a model of their interaction. This method is crucial for understanding the binding affinity and specificity of drug candidates.

In the context of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets and elucidating binding mechanisms. For instance, a study focused on synthesizing new 1,3-dihydro-2H-benzimidazol-2-one-based molecules investigated their antiproliferative activities against several human cancer cell lines. tandfonline.comnih.gov Molecular docking was employed to explore the binding potential of the most active compound, designated as 2d, with three different targets. tandfonline.comnih.gov The results of these simulations, further supported by molecular dynamics, indicated that compound 2d exhibited the highest binding potential to the GALR3 receptor. tandfonline.comnih.gov

Another application of molecular docking was in the virtual screening of benzimidazole (B57391) derivatives as potential inhibitors of triosephosphate isomerase (TIM) from Leishmania mexicana, a key enzyme in the parasite's metabolism. mdpi.comnih.gov This screening identified 175 benzimidazole derivatives with docking scores ranging from -10.8 to -9.0 Kcal/mol, suggesting strong binding affinities. mdpi.comnih.gov The interactions observed with key amino acid residues at the TIM dimer interface, such as Tyr102, Tyr103, and Lys113, supported the dimer interface as a viable binding site for these inhibitors. mdpi.com

Furthermore, in the pursuit of novel anticancer agents, in silico screening of 2-substituted benzimidazole derivatives against the 3ERT receptor was performed. ymerdigital.com The docking scores were used to evaluate the binding efficiency, with compound BI09, which has a bromobenzyl substitution, showing the highest docking score of -8.3, indicating a strong interaction with the receptor. ymerdigital.com

These examples highlight the power of molecular docking in identifying and optimizing lead compounds by providing a detailed view of ligand-target interactions at the molecular level.

Interactive Data Table: Molecular Docking of Benzimidazole Derivatives

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Compound 2d | GALR3 | Not specified | Not specified | tandfonline.comnih.gov |

| Benzimidazole Derivatives | Leishmania mexicana TIM | -10.8 to -9.0 | Tyr102, Tyr103, Ile69, Asn67, Phe75, Thr70, Glu105, Lys113 | mdpi.comnih.gov |

| Compound BI09 | 3ERT Receptor | -8.3 | Not specified | ymerdigital.com |

| Benzimidazole-urea 3c | Human Pancreatic α-amylase (5E0F) | -8.8 | Not specified | nih.gov |

| Benzimidazole-urea 3e | Human Pancreatic α-amylase (5E0F) | -8.0 | Not specified | nih.gov |

| Benzimidazole-urea 3g | Human Pancreatic α-amylase (5E0F) | -11.2 | Not specified | nih.gov |

| Compound 4a | M. tuberculosis transcription inhibitor (3Q3S) | -7.576 | Not specified | gjpb.de |

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reactivity.

DFT studies on benzimidazole derivatives have provided valuable information about their electronic properties, stability, and chemical reactivity. nih.gov By employing methods like the B3LYP functional with a 6-31G(d,p) basis set, researchers have calculated various molecular descriptors. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electronic transitions and reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability of the molecule. nih.govresearchgate.net

For example, a quantitative structure-activity relationship (QSAR) analysis of 28 benzimidazole derivatives used DFT to calculate various molecular descriptors to predict their antibacterial activity. jocpr.com This study successfully developed a statistically significant QSAR model with a squared correlation coefficient (R²) of 0.831, demonstrating the predictive power of DFT-derived descriptors. jocpr.com

In another study, DFT calculations were performed on chiral benzimidazole derivatives to understand their structural properties and their potential as jack bean urease inhibitors. nih.gov The frontier molecular orbital (FMO) analysis helped to understand their chemical reactivity and stability. nih.gov Similarly, DFT has been used to study the photophysical and electrochemical properties of polycyclic benzimidazole fused organic pigments, where the calculated properties were in good agreement with experimental results. nih.gov

These computational investigations demonstrate the utility of DFT in providing a deeper understanding of the electronic characteristics of this compound derivatives, which is essential for designing molecules with desired properties.

Interactive Data Table: DFT Study Parameters for Benzimidazole Derivatives

| Study Focus | DFT Method | Basis Set | Key Findings | Reference |

| QSAR for Antibacterial Activity | B3LYP | 6-31+G** | Developed a predictive QSAR model (R² = 0.831). | jocpr.com |

| Urease Inhibition | B3LYP | 6-31G(d,p) | Provided insights into structural properties and reactivity. | nih.gov |

| Photophysical Properties | B3LYP, M06 | 6-31G(d) | Predicted electrochemical and absorption-emission properties. | nih.gov |

| Molecular Geometry and Stability | RB3LYP | 6-31++G(d,p) | Calculated optimized geometry, dipole moment, and energy values. | researchgate.net |

Pharmacophore Modeling and Virtual Screening Approaches in Drug Discovery

Pharmacophore modeling and virtual screening are powerful computational techniques used in the early stages of drug discovery to identify novel hit compounds from large chemical databases. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity.

These approaches have been successfully applied to the discovery of new benzimidazole-based therapeutic agents. A notable example is the identification of novel benzimidazole derivatives as inhibitors of 5-lipoxygenase-activating protein (FLAP), a target for inflammatory diseases. nih.govresearchgate.net A combined ligand- and structure-based pharmacophore model was used to virtually screen for potential FLAP inhibitors, leading to the identification of a promising benzimidazole derivative. nih.govresearchgate.net Subsequent optimization of this hit compound resulted in analogues with significantly improved potency. nih.govresearchgate.net

In another study, a ligand-based virtual screening (LBVS) of the ZINC15 database was performed using the benzimidazole scaffold to find potential inhibitors of Leishmania mexicana triosephosphate isomerase (LmTIM). mdpi.comnih.gov This screening, followed by molecular docking, identified 175 potential lead compounds. mdpi.comnih.gov

Pharmacophore models can also be generated to understand the key features of inhibitors for a specific target. For instance, a ligand-based pharmacophore model was created for inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) inhibitors, highlighting the importance of hydrogen-bond acceptors and donors for their activity. nih.gov This model was then used to screen databases to find new potential antagonists against IP3R. nih.gov

These examples underscore the importance of pharmacophore modeling and virtual screening in efficiently exploring vast chemical spaces to discover novel molecules with desired biological activities, significantly accelerating the drug discovery process.

In Silico Prediction of Biological Activities and Pharmacokinetic Profiles

In silico methods for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates are crucial for early-stage drug discovery. nih.gov These predictions help in identifying compounds with favorable pharmacokinetic profiles and low toxicity, thereby reducing the likelihood of late-stage failures in drug development.

Computational studies on 1,3-dihydro-2H-benzimidazol-2-one derivatives have included the prediction of their pharmacokinetic properties. tandfonline.comnih.gov For a series of newly synthesized derivatives, a computational pharmacokinetic study demonstrated that the compounds possessed drug-like properties. tandfonline.comnih.gov

Similarly, for benzimidazole derivatives identified as potential leishmanicidal agents, their physicochemical and pharmacokinetic properties were determined in silico. nih.gov The results indicated that the compounds were suitable for development as new leishmanicidal agents. nih.gov In another study, ADMET predictions were performed for synthesized benzimidazole derivatives, which showed good absorption and drug-likeness properties according to Lipinski's rule of five. researchgate.netnih.gov

The prediction of biological activities is another key aspect of in silico studies. For instance, the potential for compounds to act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism, can be computationally assessed. frontiersin.org Studies on benzimidazole-benzoxaborole hybrids tested their interaction with major drug-metabolizing enzymes like CYP3A4 and CYP2D6. umpr.ac.id

These in silico predictions of ADMET and biological activities are vital for prioritizing compounds for further experimental testing, saving time and resources in the drug discovery pipeline.

Interactive Data Table: In Silico ADMET Predictions for Benzimidazole Derivatives

| Compound Set | Prediction Tool/Method | Key Predicted Properties | Outcome/Significance | Reference |

| 1,3-dihydro-2H-benzimidazol-2-one derivatives | Not specified | Drug-like properties | Synthesized compounds showed potential as drug candidates. | tandfonline.comnih.gov |

| Benzimidazole derivatives for leishmaniasis | Not specified | Physicochemical and pharmacokinetic properties | Compounds suitable for development as new leishmanicidal agents. | nih.gov |

| Synthesized benzimidazole derivatives | DATA Warrior, SwissADME | ADMET, drug-likeness | Compounds showed good absorption and followed Lipinski's rule. | researchgate.netnih.gov |

| Benzimidazole-benzoxaborole hybrids | Not specified | Inhibition of CYP3A4 and CYP2D6 | Tested molecules were not substrates or inhibitors of these enzymes. | umpr.ac.id |

Challenges and Future Directions in the Development of 5 Amino 1,3 Dihydro 2h Benzimidazol 2 One Based Therapeutics

Optimization of Lead Compounds for Enhanced Potency and Selectivity

A primary challenge in drug development is the refinement of initial "hit" compounds into "lead" compounds with superior potency against the intended biological target and high selectivity to minimize off-target effects. The 5-amino-1,3-dihydro-2H-benzimidazol-2-one scaffold serves as a versatile template for this optimization process. lookchem.com Medicinal chemists can systematically modify its structure to fine-tune pharmacodynamic and pharmacokinetic properties. lookchem.com

Iterative chemical synthesis and biological evaluation are central to this process. For instance, in the development of inhibitors for 8-Oxo-Guanine DNA Glycosylase 1 (OGG1), a screening campaign identified a piperidinyl-benzimidazolone motif as a starting point. nih.gov Subsequent hit-to-lead expansion involved synthesizing a series of analogues to explore the structure-activity relationship (SAR). This effort led to the discovery of potent and selective inhibitors, demonstrating how systematic modifications can dramatically improve a compound's activity profile. nih.gov

Similarly, research into selective norepinephrine (B1679862) reuptake inhibitors (NRIs) utilized the 1,3-dihydro-2H-benzimidazol-2-one core. Through sequential structural modifications of a known aryloxypropanamine template, a novel series of compounds was developed. nih.gov Many of these derivatives exhibited potent inhibition of the human norepinephrine transporter (hNET) with IC50 values in the low nanomolar range and over 500-fold selectivity against the serotonin (B10506) (hSERT) and dopamine (B1211576) (hDAT) transporters. nih.gov Another lead optimization effort focused on discovering PI3Kδ inhibitors resulted in benzimidazole (B57391) derivatives AM-8508 and AM-9635, which are both potent, selective, and orally bioavailable. researchgate.net

| Lead Series/Derivative | Biological Target | Key Optimization Strategy | Outcome |

|---|---|---|---|

| N-Piperidinyl-benzimidazolones | OGG1 (8-Oxo-Guanine DNA Glycosylase 1) | Hit-to-lead expansion from a screening hit (CBK149850, IC50 of 10 μM). Synthesis of aniline-based ureas and exploration of substitutions on the benzimidazolone ring. nih.gov | Identification of highly potent inhibitors like TH8535 (IC50 of 300 nM). nih.gov |

| 1-(3-amino-2-hydroxy-1-phenyl propyl)-1,3-dihydro-2H-benzimidazol-2-ones | Norepinephrine Transporter (NET) | Sequential structural modifications of an aryloxypropanamine template, incorporating the benzimidazol-2-one (B1210169) core. nih.gov | Discovery of compounds (e.g., 19-22) with potent hNET inhibition (IC50 = 7-10 nM) and >500-fold selectivity over hSERT and hDAT. nih.gov |

| Benzimidazole bicycle derivatives | PI3Kδ (Phosphoinositide 3-kinase delta) | Lead optimization to improve unbound drug concentration and lower unbound clearance. researchgate.net | Discovery of potent, selective, and orally bioavailable inhibitors AM-8508 and AM-9635 with good pharmacokinetic properties. researchgate.net |

| 1,3-dihydro-2H-benzimidazol-2-one derivatives (2a-f) | Cancer Cell Lines | Synthesis of six new derivatives and screening for antiproliferative activity against a panel of human cancer cell lines. tandfonline.com | Compound 2d showed the highest cytotoxic effect against DLD-1 (colon) and MDA-MB-231 (breast) cancer cell lines. tandfonline.com |

Rational Drug Design Strategies for Novel Benzimidazolone-Derived Therapeutics

Rational drug design, which relies on understanding the three-dimensional structure of the biological target, offers a powerful alternative to traditional trial-and-error screening. These strategies can be broadly categorized as structure-based drug design (SBDD) and ligand-based drug design (LBDD). beilstein-journals.org

A prime example of SBDD in this field is the discovery of an orally available and selective Fibroblast Growth Factor Receptor (FGFR) inhibitor. nih.gov Researchers used 3D-modeling analyses of how initial inhibitor compounds docked with the FGFR protein to guide chemical modifications, leading to a highly selective inhibitor. nih.gov Fragment-based drug design, a subset of SBDD, has also been successfully applied. In one study, aminopyridone-linked benzimidazoles were designed and synthesized as potential CDK9 inhibitors, resulting in a promising candidate for cancer treatment. tandfonline.com

Computational tools are integral to these strategies. Molecular docking, for instance, can predict the binding affinity and orientation of a designed molecule within a target's active site. This was used to investigate the binding potential of a novel 1,3-dihydro-2H-benzimidazol-2-one derivative that showed high cytotoxic effects against cancer cells, with results suggesting it had a high potential to bind to the GALR3 receptor. tandfonline.com Such in silico studies help prioritize which compounds to synthesize, saving time and resources. tandfonline.combeilstein-journals.org

Addressing Drug Resistance Mechanisms in Pathogens and Cancer Cells

The rise of drug resistance in both infectious pathogens and cancer cells is a major global health crisis, necessitating the development of novel agents that can circumvent these mechanisms. nih.govnih.gov Benzimidazole derivatives are promising scaffolds in this endeavor, as they can be engineered to overcome resistance or act via novel mechanisms of action. nih.govresearchgate.net

In oncology, resistance to standard chemotherapeutics is a common cause of treatment failure. nih.gov Some benzimidazole-based compounds have shown the ability to overcome this. The anthelmintic agent fenbendazole, for example, can inhibit glucose uptake in cancer cells, a metabolic adaptation that contributes to drug resistance. Furthermore, new benzimidazole derivatives have been specifically designed to target resistant forms of enzymes; for example, certain compounds showed more potent inhibition against EGFRT790M, a mutated form of the epidermal growth factor receptor that confers resistance to first-generation inhibitors, than against the wild-type version. nih.gov

In the fight against antimicrobial resistance (AMR), new classes of benzimidazoles have demonstrated efficacy against multidrug-resistant (MDR) bacteria. nih.govacs.org Triaryl benzimidazoles have been developed that are active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), appearing to act by inhibiting bacterial gyrase. acs.org Another strategy involves combination therapy. One benzimidazole derivative, compound 6c, was potent against an efflux-pump-deficient strain of E. coli but inactive against wild-type strains. However, its activity was partially restored when used in combination with colistin (B93849), suggesting a synergistic approach to overcoming efflux-mediated resistance in Gram-negative bacteria. nih.gov

| Derivative/Class | Organism / Cell Type | Resistance Addressed | Proposed Mechanism/Strategy |

|---|---|---|---|

| Triaryl benzimidazoles | MDR Gram-positive bacteria (MRSA, VRE) | Multidrug resistance | Inhibition of bacterial gyrase, a different mechanism from existing antibiotics. acs.org |

| Fenbendazole | Drug-resistant cancer cells | Resistance to standard chemotherapy (e.g., paclitaxel) | Inhibition of glucose uptake, reversing metabolic adaptations that lead to resistance; microtubule destabilization. |

| Benzimidazole derivative 6c | Gram-negative bacteria (E. coli, K. pneumoniae, etc.) | Efflux pump-mediated resistance | Used in combination with colistin to restore antibacterial activity against wild-type strains. nih.gov |

| Benzimidazole/1,2,4-triazole/1,3,5-triazine hybrids | Cancer cells (e.g., lung cancer) | Acquired resistance to EGFR inhibitors | Compounds were more potent against the drug-resistant EGFRT790M mutant than the wild-type enzyme. nih.gov |

| Benzimidazole hybrids | Cancer cells | General multidrug resistance | Exerting dual or multiple antiproliferative activities to overcome resistance. nih.gov |

Exploration of Multi-Target Drug Design for Complex Diseases

The traditional "one-drug, one-target" paradigm has had many successes but often falls short in treating complex, multifactorial diseases like cancer or neurodegenerative disorders. dovepress.com These diseases involve the dysregulation of multiple interconnected biological pathways. The emerging strategy of polypharmacology, or multi-target drug design, aims to create single chemical entities that can modulate several targets simultaneously. dovepress.com

The benzimidazole scaffold is particularly well-suited for this approach. The diverse biological activities reported for benzimidazole derivatives—including inhibition of kinases, disruption of microtubules, and induction of apoptosis—suggest that a single molecule can possess multiple mechanisms of action. nih.gov Benzimidazole hybrids, in particular, have been noted for their potential to exert dual or multiple antiproliferative activities, which could lead to enhanced efficacy and a lower likelihood of developing resistance. nih.gov

While the development of a multi-target drug is highly complex, the structural versatility of the this compound core allows for the incorporation of different pharmacophores designed to interact with distinct targets. This approach could lead to more effective treatments for complex diseases by simultaneously intervening at several key points in the disease network.

Integration of Advanced Computational and Experimental Methodologies

The future of drug discovery with the this compound scaffold lies in the seamless integration of computational and experimental methods. beilstein-journals.org This synergy accelerates the entire drug development pipeline, from initial hit discovery to lead optimization. beilstein-journals.org

In silico techniques such as molecular docking, quantum mechanics calculations, and molecular dynamics (MD) simulations are now routine. tandfonline.comnih.gov For example, after synthesizing a series of new 1,3-dihydro-2H-benzimidazol-2-one molecules and testing their antiproliferative activity experimentally, researchers used docking and MD simulations to explore the stability and binding mode of the most potent compound with its putative target. tandfonline.com This computational insight provides a theoretical basis for the observed activity and guides the design of next-generation compounds with improved properties. nih.govtandfonline.com

Furthermore, statistical methods like Design of Experiment (DoE) are being used to rationally optimize reaction conditions for synthesizing the benzimidazol-2-one scaffold itself. nih.govmdpi.com By systematically varying parameters like temperature and reagent stoichiometry in a flow chemistry setup, researchers can efficiently establish a robust and scalable synthesis protocol. nih.gov This integrated workflow—combining computational design, experimental synthesis optimized by DoE, and biological testing—creates a powerful, iterative cycle for developing novel therapeutics based on the this compound structure.

| Methodology | Application in Benzimidazolone Research | Example |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities of novel derivatives to target proteins (e.g., kinases, receptors, enzymes). nih.govtandfonline.com | Docking studies of a cytotoxic benzimidazol-2-one derivative (2d) suggested a high binding potential to the GALR3 receptor. tandfonline.com |

| Molecular Dynamics (MD) Simulations | Investigating the stability of the compound-target complex over time and analyzing detailed interactions. tandfonline.com | MD simulations were used to confirm the stability of the complex formed between compound 2d and the GALR3 receptor. tandfonline.com |

| Quantum Mechanics (QM) / DFT | Studying the electronic properties (e.g., HOMO-LUMO, electrostatic potential) of benzimidazole derivatives to understand their reactivity and interaction potential. nih.govnih.gov | QM studies were used to compare the electronic properties of anthelmintic benzimidazoles to known tubulin inhibitors to support a drug repurposing hypothesis. nih.gov |

| Design of Experiment (DoE) | Optimizing the chemical synthesis of the benzimidazol-2-one scaffold under flow chemistry conditions for efficiency and scalability. nih.govmdpi.com | A DoE approach was used to optimize the CDI-promoted cyclocarbonylation of o-phenylenediamine (B120857), enabling a multigram-scale synthesis. nih.gov |

| Virtual High-Throughput Screening (vHTS) | Computationally screening large libraries of virtual compounds against a target structure to identify promising initial hits. beilstein-journals.org | General CADD principle applicable for initial screening before synthesis of benzimidazolone libraries. |

| Structure-Activity Relationship (SAR) | Integrating computational models with experimental data to build predictive models for compound activity. nih.gov | Theoretical (DFT, docking) and experimental (cytotoxicity) studies were shown to be mutually supportive. nih.gov |

Q & A

Q. What are the recommended synthetic routes for 5-Amino-1,3-dihydro-2H-benzimidazol-2-one, and how do reaction conditions influence yield?